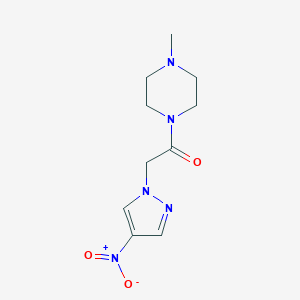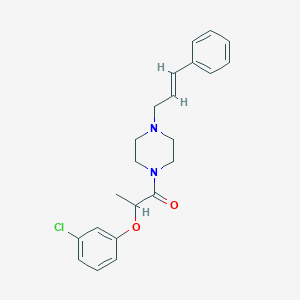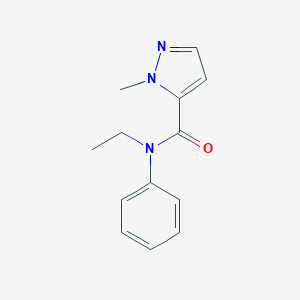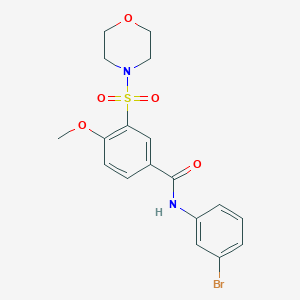![molecular formula C27H29N3O2 B259504 N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide, also known as ABP-700, is a novel and potent positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction.
Wirkmechanismus
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide is a positive allosteric modulator of the nAChR, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. This compound binds to a specific site on the nAChR, known as the allosteric site, which is distinct from the acetylcholine binding site. This binding enhances the response of the receptor to acetylcholine, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased neurotransmitter release, improved cognitive function and memory, and reduced nicotine self-administration. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, its limitations include its high cost and limited availability, which may restrict its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide research, including the development of more potent and selective positive allosteric modulators of the nAChR, the investigation of this compound in other diseases, and the exploration of its potential therapeutic applications in humans. Additionally, further studies are needed to understand the long-term effects of this compound and its potential side effects.
Synthesemethoden
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzamide with 4-benzylpiperidine and subsequent coupling with N-Boc-4-aminobenzoic acid. The final product is obtained after deprotection of the Boc group using TFA (trifluoroacetic acid) in DCM (dichloromethane).
Wissenschaftliche Forschungsanwendungen
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, this compound has been shown to improve cognitive function and memory in animal models. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce positive symptoms. In addiction, this compound has been shown to reduce nicotine self-administration in animal models.
Eigenschaften
Molekularformel |
C27H29N3O2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(4-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C27H29N3O2/c28-26(31)23-10-12-25(13-11-23)29-27(32)24-8-6-22(7-9-24)19-30-16-14-21(15-17-30)18-20-4-2-1-3-5-20/h1-13,21H,14-19H2,(H2,28,31)(H,29,32) |
InChI-Schlüssel |
LKCAKUMVNVLPGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)




![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)